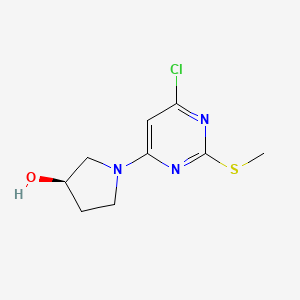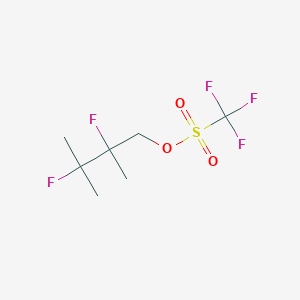
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine, also known as FTOA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, biochemistry, and molecular biology. FTOA is a heterocyclic compound that contains a triazole, oxadiazole, and amine group.
Mécanisme D'action
The mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine inhibits the activity of various enzymes by binding to their active sites. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticonvulsant activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has several advantages and limitations for lab experiments. The advantages of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine include its potent inhibitory activity against various enzymes and its anticancer activity against various cancer cell lines. The limitations of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study the potential toxicity of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine and its effects on human health. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine.
Méthodes De Synthèse
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with o-toluidine to form 4-(o-tolyl)benzoic acid. The next step involves the reaction of 4-(o-tolyl)benzoic acid with sodium azide to form 4-(o-tolyl)benzyl azide, which is then reacted with 4-fluorophenyl isocyanate to form 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine.
Applications De Recherche Scientifique
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been widely studied for its potential applications in various fields such as drug discovery, biochemistry, and molecular biology. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPGJQBIJBGIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)







![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)
![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)


![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)